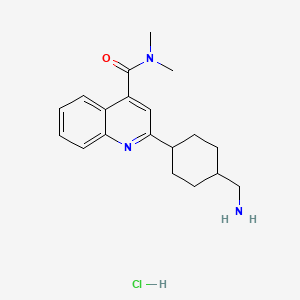
2-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylquinoline-4-carboxamide hydrochloride
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an aminomethyl group attached to a cyclohexyl ring, which is further linked to a quinoline structure with a carboxamide group .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclohexyl ring and the quinoline group .Chemical Reactions Analysis
Amines, like the aminomethyl group in this compound, are known to react with acid chlorides or acid anhydrides to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
The compound 2-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylquinoline-4-carboxamide hydrochloride appears to be a part of a broader class of chemicals that are synthesized and studied for various biological activities. For instance:
Synthesis Techniques and Analgesic Activities :
- A study details the synthesis of similar compounds using cyclocondensation, revealing that these compounds exhibit significant analgesic effects. This indicates potential applications in pain management therapies (Yusov et al., 2019).
Reactivity and Antimicrobial Activity :
- Another research investigates the reactivity of a related compound towards various reagents and reports its antimicrobial activity, suggesting its use in developing antimicrobial agents (Elkholy & Morsy, 2006).
Synthesis and Antiviral Activity :
- One study synthesizes derivatives of similar compounds and evaluates their antiviral activities against various viruses, though the specific compound showed no significant activity. This implies its potential in antiviral drug development, with a need for further modification and testing (Ivashchenko et al., 2014).
Anticancer and Antioxidant Properties :
- Research into similar chemical structures has demonstrated their potential as anticancer and antioxidant agents. This suggests possible applications in cancer treatment and prevention of oxidative stress-related diseases (Sayed et al., 2021).
Antitubercular Activity :
- A series of compounds closely related to the query compound were synthesized and evaluated for their activity against Mycobacterium tuberculosis, with some showing promising results. This indicates potential applications in the treatment of tuberculosis (Marvadi et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)cyclohexyl]-N,N-dimethylquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O.ClH/c1-22(2)19(23)16-11-18(14-9-7-13(12-20)8-10-14)21-17-6-4-3-5-15(16)17;/h3-6,11,13-14H,7-10,12,20H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYCDSCYEHQGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC2=CC=CC=C21)C3CCC(CC3)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Aminomethyl)cyclohexyl)-N,N-dimethylquinoline-4-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B1402326.png)
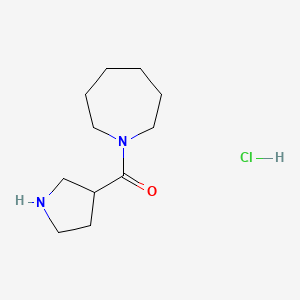

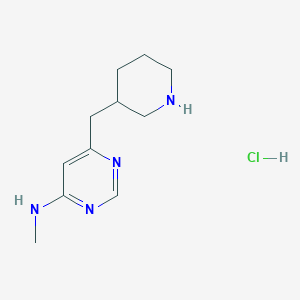

![Ethyl 3-bromo-[1,2,4]triazolo[4,3-b]pyridazine-7-carboxylate](/img/structure/B1402334.png)
![4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester](/img/structure/B1402338.png)

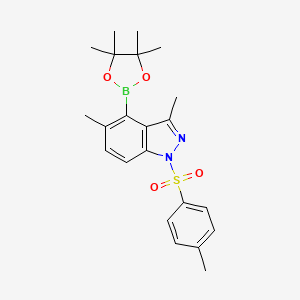
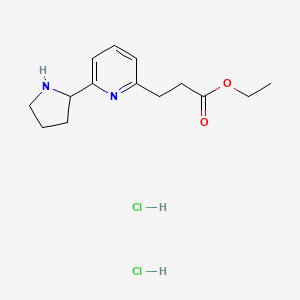
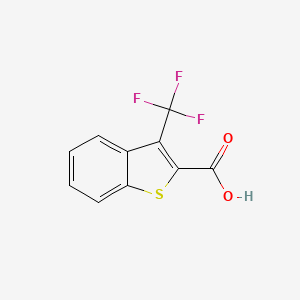
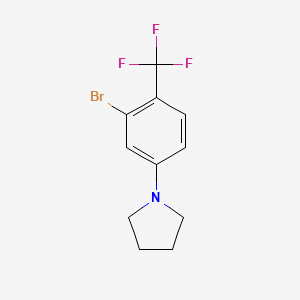
![(3S,5S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1402347.png)
![3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic Acid Methyl Ester](/img/structure/B1402348.png)